1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester
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Overview
Description
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.2209 g/mol . This compound is known for its unique structure, which includes a dioxane ring fused with a propanoic acid ester group. It is used in various chemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester can be synthesized through the reaction of 2-methyl-1,3-dioxolane with ethyl propanoate in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes the purification of the final product through distillation or crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo hydrolysis to release active intermediates that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2-methyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
1,3-Dioxane-2-acetic acid, 2-methyl-, ethyl ester: Similar dioxane ring structure but with an acetic acid ester group.
Uniqueness
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized chemical syntheses and industrial applications .
Properties
Molecular Formula |
C10H18O4 |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-1,3-dioxan-2-yl)propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-12-9(11)5-6-10(2)13-7-4-8-14-10/h3-8H2,1-2H3 |
InChI Key |
OKTDGFGHVCBBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(OCCCO1)C |
Origin of Product |
United States |
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